

An In-depth Technical Guide to 1-(Benzo[b]thiophen-4-yl)piperazine

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Compound of Interest

Compound Name: 1-(Benzo[b]thiophen-4-yl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **1-(Benzo[b]thiophen-4-yl)piperazine**, a key intermediate in the synthesis of antipsychotic drugs such as Brexpiprazole.[1] The document details its physicochemical characteristics, synthesis and purification protocols, analytical methods for characterization, and its role in modulating key neurotransmitter pathways.

Physicochemical Properties

1-(Benzo[b]thiophen-4-yl)piperazine is a piperazine derivative containing a benzo[b]thiophene moiety.[1] It is commonly handled as a hydrochloride salt to improve its crystallinity and stability.[1]

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference
Molecular Formula	C ₁₂ H ₁₄ N ₂ S	C ₁₂ H ₁₅ ClN ₂ S	[2][3]
Molecular Weight	218.32 g/mol	254.78 g/mol	[2][3][4]
CAS Number	846038-18-4	913614-18-3	[3][4]
Appearance	Solid	Solid	

Synthesis and Purification

Several synthetic routes for **1-(Benzo[b]thiophen-4-yl)piperazine** have been reported, offering flexibility in reagent choice and reaction conditions.

Experimental Protocol 1: Lewis Acid-Mediated Coupling

This method involves the reaction of a suitable benzo[b]thiophene precursor with N-Boc-piperazine, followed by deprotection.

Materials:

- Appropriate benzo[b]thiophene precursor
- N-Boc-piperazine
- Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl_3) or Zinc chloride (ZnCl_2))
- Toluene
- Hydrochloric acid (HCl)
- Methanol or Ethanol

Procedure:

- In a round-bottom flask, dissolve the benzo[b]thiophene precursor and N-Boc-piperazine in toluene.
- Add the Lewis acid catalyst to the mixture.
- Heat the reaction mixture to 90°C and stir for 5 hours.^[1]
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up to remove the Lewis acid.

- Concentrate the organic layer under reduced pressure to obtain crude 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.
- Dissolve the crude product in methanol or ethanol.
- Add hydrochloric acid and stir at room temperature to remove the Boc protecting group.^[1]
- The resulting **1-(benzo[b]thiophen-4-yl)piperazine** hydrochloride can be isolated by filtration.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve a purity of $\geq 99\%$.^[1]

Experimental Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst to couple 4-bromobenzo[b]thiophene with piperazine.

Materials:

- 4-bromobenzo[b]thiophene
- Piperazine
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide (NaOtBu)
- Toluene
- Ethanol
- Water

Procedure:

- To an oven-dried flask, add 4-bromobenzo[b]thiophene, piperazine, sodium tert-butoxide, $\text{Pd}_2(\text{dba})_3$, and (R)-(+)-BINAP.
- Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
- Heat the reaction mixture to 110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.^[1]
- Cool the mixture to room temperature and filter to remove palladium residues.^[1]
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization from an ethanol/water mixture (e.g., 3:1 ratio) to yield the desired product with high purity.^[1]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of **1-(Benzo[b]thiophen-4-yl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are powerful tools for structural elucidation. The following is a representative protocol for acquiring NMR spectra.

Instrumentation:

- 400 MHz NMR Spectrometer

Sample Preparation:

- Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).

^1H NMR Data (Dihydrochloride Salt in DMSO-d_6):

- δ 9.60 (brs, 2H)
- δ 8.68 (brs, 1H)

- δ 7.71 (brs, 1H)
- δ 7.65 (d, J = 7.2 Hz, 1H)
- δ 7.49 (brs, 1H)
- δ 7.27 (brs, 1H)
- δ 6.92 (d, J = 5.9 Hz, 1H)
- δ 3.27 (s, 8H)[5]

^{13}C NMR Data (Dihydrochloride Salt in DMSO- d_6):

- δ 147.41, 141.04, 133.84, 126.96, 125.52, 122.36, 118.15, 112.98, 49.00, 43.53[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Instrumentation:

- HPLC system with a UV detector

Chromatographic Conditions (Example):

- Column: XBridge C18, 150 \times 4.6 mm, 5 μm particle size[5]
- Mobile Phase: A gradient of 0.1% TFA in water (A) and Acetonitrile (B)[5]
 - T/%B: 0/10, 3/10, 12/95, 23/95, 25/10, 30/10[5]
- Flow Rate: 1.0 mL/min[5]
- Detection: UV at 220 nm[5]
- Injection Volume: 10 μL
- Column Temperature: 35°C

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation:

- Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile:water).
- Infuse the solution directly into the ESI source.
- Acquire the mass spectrum in positive ion mode.
- The expected $[M+H]^+$ ion for the free base is m/z 219.[\[5\]](#)

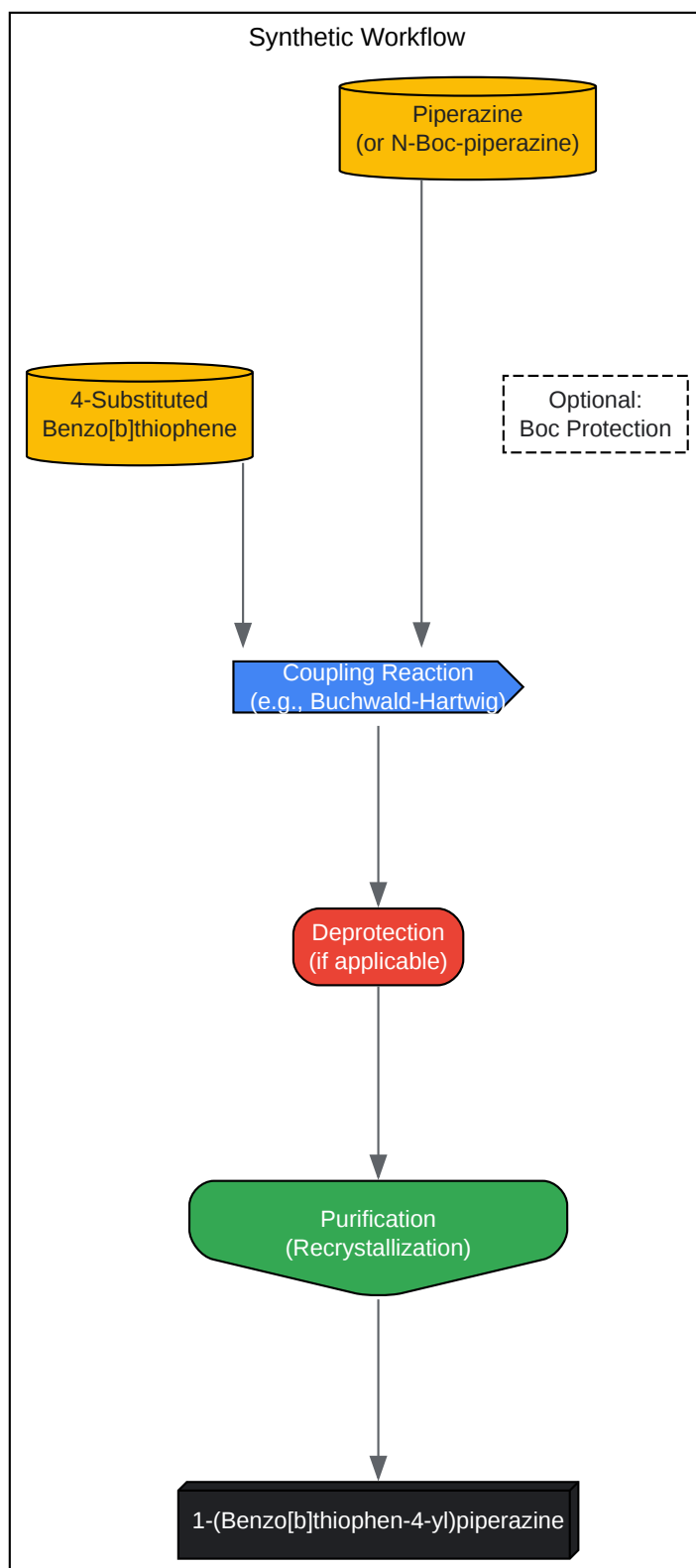
Biological Significance and Signaling Pathways

1-(Benzo[b]thiophen-4-yl)piperazine is a crucial building block for brexpiprazole, a medication used in the treatment of schizophrenia and major depressive disorder.[\[1\]](#)

Brexpiprazole's therapeutic effects are attributed to its activity as a partial agonist at dopamine D_2 and serotonin 5-HT_{1a} receptors, and as an antagonist at the serotonin 5-HT_{2a} receptor.[\[1\]](#)

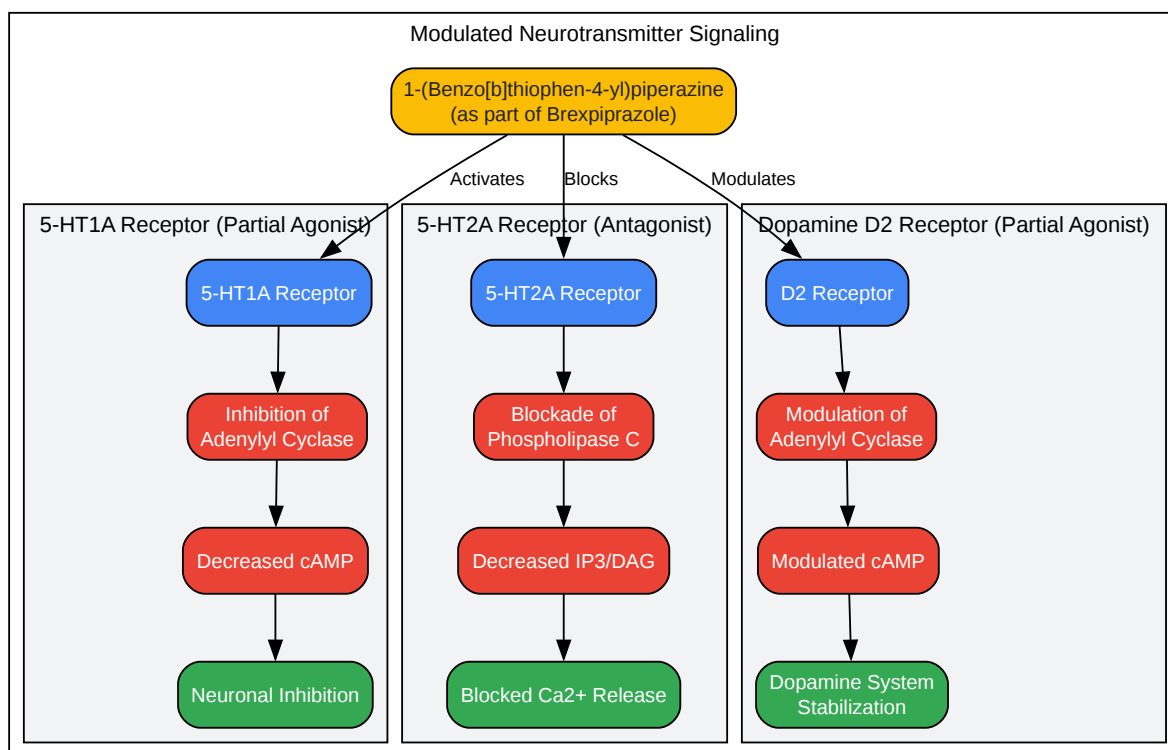
The **1-(benzo[b]thiophen-4-yl)piperazine** moiety is integral to the interaction with these receptors.

Below are diagrams illustrating the general synthetic workflow and the modulated signaling pathways.



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Synthetic Workflow for **1-(Benzo[b]thiophen-4-yl)piperazine**



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Signaling Pathways Modulated by Brexpiprazole

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